2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
CAS No.:
Cat. No.: VC8535535
Molecular Formula: C18H28ClN3O
Molecular Weight: 337.9 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol -](/images/structure/VC8535535.png)
Specification
Molecular Formula | C18H28ClN3O |
---|---|
Molecular Weight | 337.9 g/mol |
IUPAC Name | 2-[4-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C18H28ClN3O/c19-18-4-2-1-3-16(18)15-21-7-5-17(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,17,23H,5-15H2 |
Standard InChI Key | PLYIODQRUSBUIY-UHFFFAOYSA-N |
SMILES | C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl |
Canonical SMILES | C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the class of piperazine derivatives, characterized by a bicyclic system comprising a piperidine ring fused to a piperazine moiety. The 2-chlorobenzyl group is attached to the piperidine nitrogen, while the ethanol functional group extends from the piperazine ring. This configuration introduces both lipophilic (aromatic chloro-substituent) and hydrophilic (ethanol) regions, influencing its solubility and interaction with biological targets .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇ClN₃O |
Molecular Weight | 336.9 g/mol |
IUPAC Name | 2-[4-(1-[(2-Chlorophenyl)methyl]piperidin-4-yl)piperazin-1-yl]ethanol |
SMILES | C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3Cl |
Topological Polar Surface Area | 41.5 Ų |
The 2-chlorobenzyl substituent distinguishes this compound from its 3- and 4-chloro analogs, potentially altering electronic effects and steric interactions in chemical reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-{4-[1-(2-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically follows a multi-step protocol analogous to its isomers:
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Alkylation of Piperidine:
Piperidine reacts with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃) to form 1-(2-chlorobenzyl)piperidine. This step often employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C . -
Piperazine Coupling:
The intermediate undergoes nucleophilic substitution with piperazine in ethanol under reflux, yielding 4-[1-(2-chlorobenzyl)piperidin-4-yl]piperazine. Excess piperazine ensures complete reaction. -
Ethanol Functionalization:
The final step involves reacting the secondary amine of piperazine with ethylene oxide or 2-chloroethanol in the presence of a base (e.g., NaH) to introduce the ethanol moiety.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Alkylation | 2-Chlorobenzyl chloride, K₂CO₃, DMF, 70°C | 85–90 |
Piperazine Coupling | Piperazine, ethanol, reflux | 75–80 |
Ethanol Incorporation | Ethylene oxide, NaH, THF, 0°C→RT | 65–70 |
Industrial-scale production may utilize continuous flow reactors to enhance efficiency and safety during exothermic steps.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its ethanol group but remains poorly soluble in water (estimated logP = 2.8). Stability studies on analogs suggest susceptibility to oxidation at the ethanol moiety, necessitating storage under inert atmospheres .
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃):
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HRMS (ESI+): m/z calculated for C₁₈H₂₈ClN₃O⁺ [M+H]⁺: 338.1895; found: 338.1898.
Chemical Reactivity
Functional Group Transformations
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